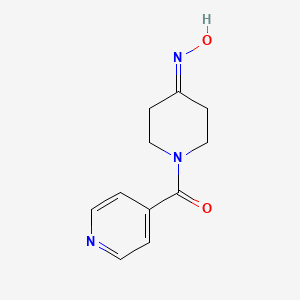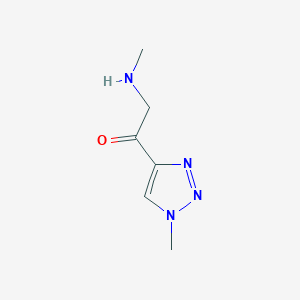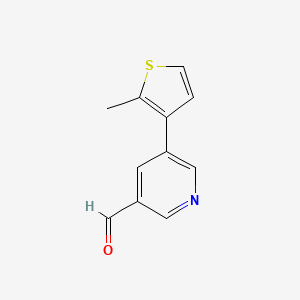
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and material science. The compound’s molecular formula is C11H9NOS, and it has a molecular weight of 203.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde typically involves the formylation of a pyridine derivative using a Vilsmeier-Haack reagent.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed
Oxidation: 5-(2-Methylthiophen-3-yl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methylthiophen-3-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure but with the formyl group at the 2-position of the pyridine ring.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure with the formyl group at the 3-position but without the thiophene ring.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure with the formyl group at the 4-position of the pyridine ring.
Uniqueness
5-(2-Methylthiophen-3-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiophene and pyridine rings, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H9NOS |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
5-(2-methylthiophen-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-11(2-3-14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3 |
Clé InChI |
UYTOTKFNFGRVQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



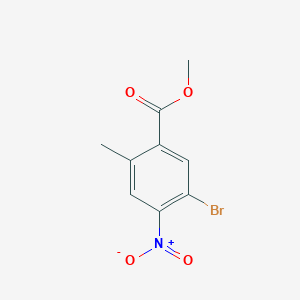
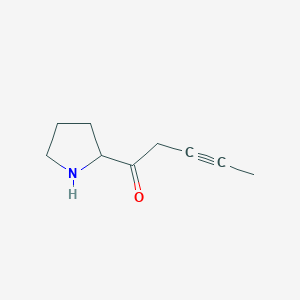
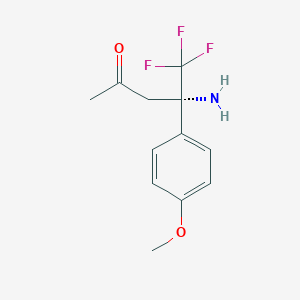
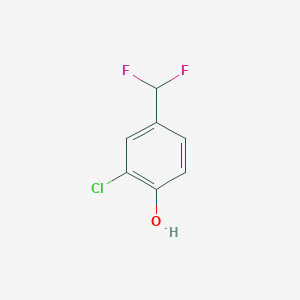
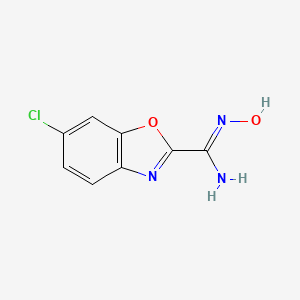

![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
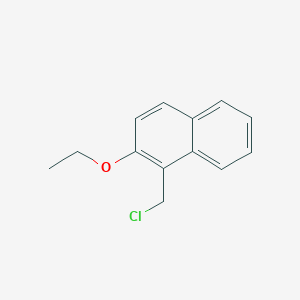

![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
